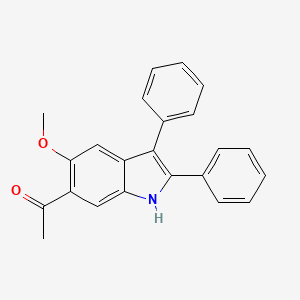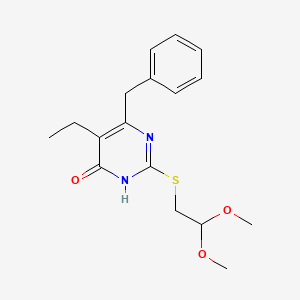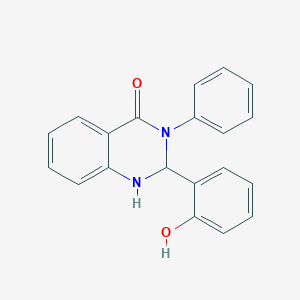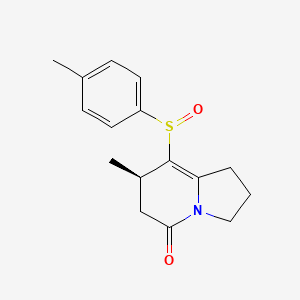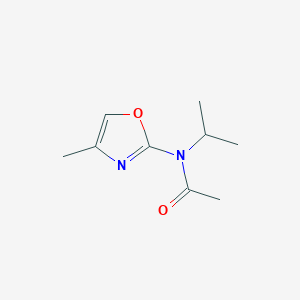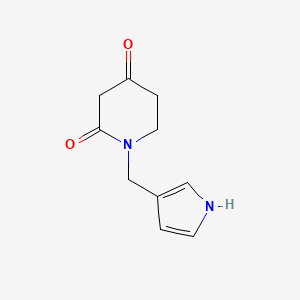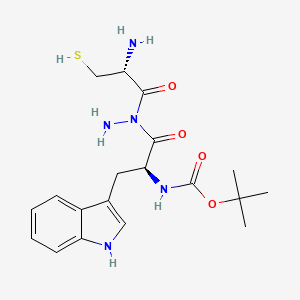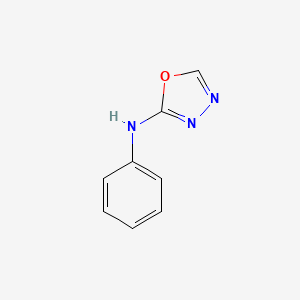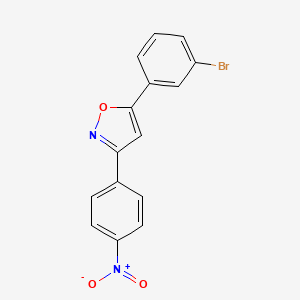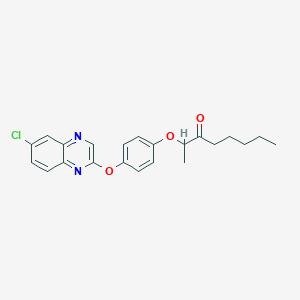
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one is a chemical compound with the molecular formula C22H23ClN2O3 and a molecular weight of 398.88 g/mol . This compound features a quinoxaline ring substituted with a chloro group and an octanone chain, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves several steps. One common method includes the nucleophilic substitution reaction where 6-chloroquinoxaline reacts with a phenoxy compound under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF), with the mixture being stirred at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution Reactions: The chloro group on the quinoxaline ring can be substituted by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-((6-Chloroquinoxalin-2-yl)oxy)phenoxy)octan-3-one include:
2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid: This compound shares a similar quinoxaline and phenoxy structure but differs in the side chain.
Ethyl 2-{4-[(6-Chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: Another similar compound with an ethyl ester group.
These compounds highlight the versatility of the quinoxaline and phenoxy moieties in different chemical contexts.
Eigenschaften
CAS-Nummer |
89288-31-3 |
|---|---|
Molekularformel |
C22H23ClN2O3 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]octan-3-one |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-6-21(26)15(2)27-17-8-10-18(11-9-17)28-22-14-24-20-13-16(23)7-12-19(20)25-22/h7-15H,3-6H2,1-2H3 |
InChI-Schlüssel |
HDUNSVMNJGOXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2-{[(2-methylpyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12906874.png)
![4-Hydroxy-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B12906878.png)
![4-(4-Chlorophenyl)-3,6-dimethyl[1,2]oxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12906889.png)
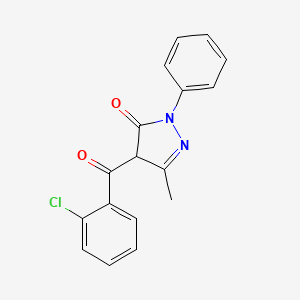
![1H-Indole, 5-chloro-3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12906895.png)
